molecular formula C6H10O6 B1204177 2-Keto-3-deoxy-d-gluconic acid CAS No. 56742-44-0

2-Keto-3-deoxy-d-gluconic acid

Cat. No.: B1204177
CAS No.: 56742-44-0
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-NQXXGFSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Keto-3-deoxy-d-gluconic acid, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is a metabolite in the pentose phosphate pathway. It plays a crucial role in the metabolism of glucose and gluconic acid in various microorganisms, including some strains of Pseudomonas and Escherichia coli. This compound is also an important intermediate in the degradation of polygalacturonates in Erwinia chrysanthemi .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Keto-3-deoxy-d-gluconic acid can be synthesized enzymatically from d-gluconate using gluconate dehydratase from Thermoproteus tenax. This enzyme can be recombinantly overproduced in Escherichia coli and purified by precipitation steps. The enzyme converts d-gluconate to stereochemically pure this compound, which can then be separated from the protein by ultrafiltration .

Industrial Production Methods: The industrial production of this compound typically involves the enzymatic dehydration of d-gluconate. This process can be carried out with a crude enzyme preparation and the compound is purified on a Dowex 1 formate column and crystallized as a potassium salt .

Chemical Reactions Analysis

Types of Reactions: 2-Keto-3-deoxy-d-gluconic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: NADH or NADPH as electron donors.

    Oxidation: Various oxidizing agents depending on the desired product.

    Substitution: Specific reagents that facilitate the replacement of functional groups.

Major Products:

    Reduction: 3-deoxy-d-mannonate.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Products with substituted functional groups.

Scientific Research Applications

2-Keto-3-deoxy-d-gluconic acid has several scientific research applications:

Mechanism of Action

2-Keto-3-deoxy-d-gluconic acid exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the pentose phosphate pathway, which generates NADPH and pentoses. In bacteria, it is further converted to pyruvate and d-glyceraldehyde-3-phosphate, which enter the tricarboxylic acid cycle and the lower part of the glycolytic pathway .

Comparison with Similar Compounds

  • 2-Keto-3-deoxy-6-phosphogluconic acid
  • 2-Keto-d-gluconic acid
  • 3-Deoxy-d-erythro-2-hexulosonic acid

Comparison: 2-Keto-3-deoxy-d-gluconic acid is unique due to its specific role in the pentose phosphate pathway and its involvement in the metabolism of glucose and gluconic acid in various microorganisms. Its enzymatic synthesis from d-gluconate using gluconate dehydratase is also a distinctive feature .

Properties

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344318
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56742-44-0, 17510-99-5
Record name 2-Oxo-3-deoxygalactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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